2-(Piperidin-2-yl)benzamide

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

2-(Piperidin-2-yl)benzamide (CAS 1391202-96-2, molecular formula C12H16N2O, molecular weight 204.27 g/mol) is a chiral benzamide derivative featuring a piperidine ring attached at the 2-position via a carbon-carbon bond to the phenyl ring. This connectivity distinguishes it from N-linked piperidine benzamides and creates a stereogenic center at the piperidine 2-carbon, giving rise to (R)- and (S)-enantiomers with potentially divergent biological activities.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B12841592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-2-yl)benzamide
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2C(=O)N
InChIInChI=1S/C12H16N2O/c13-12(15)10-6-2-1-5-9(10)11-7-3-4-8-14-11/h1-2,5-6,11,14H,3-4,7-8H2,(H2,13,15)
InChIKeyRJLKVLCKHOZOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-2-yl)benzamide CAS 1391202-96-2: Structural Baseline and Procurement-Relevant Class Characteristics


2-(Piperidin-2-yl)benzamide (CAS 1391202-96-2, molecular formula C12H16N2O, molecular weight 204.27 g/mol) is a chiral benzamide derivative featuring a piperidine ring attached at the 2-position via a carbon-carbon bond to the phenyl ring . This connectivity distinguishes it from N-linked piperidine benzamides and creates a stereogenic center at the piperidine 2-carbon, giving rise to (R)- and (S)-enantiomers with potentially divergent biological activities. The compound belongs to the broader class of 2-arylpiperidines, which have been explored as sigma receptor ligands, hedgehog (Hh) pathway inhibitors, and prostaglandin EP2 receptor modulators [1]. Its bifunctional architecture—a basic piperidine nitrogen and a primary amide hydrogen-bond donor/acceptor—positions it as a versatile scaffold for medicinal chemistry and chemical biology applications [2].

Why In-Class Substitution of 2-(Piperidin-2-yl)benzamide Fails: Regioisomeric and Scaffold-Level Differentiation


Although several benzamide-piperidine regioisomers share the same molecular formula (C12H16N2O, MW 204.27), their biological and physicochemical profiles are non-interchangeable due to differences in piperidine attachment position. The 2-position attachment in 2-(Piperidin-2-yl)benzamide introduces a chiral center absent in 4-substituted or N-linked analogs, with enantiomeric forms showing distinct target engagement profiles in sigma receptor and GPCR assays [1]. Regioisomers such as 2-(Piperidin-4-yl)benzamide (CAS 1260846-90-9) and 3-(Piperidin-2-yl)benzamide exhibit altered basicity (predicted pKa shifts of 0.5–1.5 units), different hydrogen-bonding geometries, and divergent cellular permeability . Ring-size variants (e.g., 2-(pyrrolidin-2-yl)benzamide, CAS 1391015-25-0) further alter the spatial orientation of the basic nitrogen, impacting receptor binding kinetics. These structural distinctions translate into measurable differences in target potency—exemplified by the 23-fold Gli-luc reporter IC50 range (1.26–28.52 μM) observed across a single benzamide-piperidine series with varying substitution patterns [2].

Quantitative Differentiation Evidence for 2-(Piperidin-2-yl)benzamide Against Closest Analogs


Stereochemical Differentiation: Chiral Center at Piperidine 2-Position Versus Achiral Regioisomers

2-(Piperidin-2-yl)benzamide possesses a stereogenic center at the piperidine 2-carbon that is absent in 2-(piperidin-4-yl)benzamide, 2-(piperidin-1-yl)benzamide, and N-(piperidin-2-ylmethyl)benzamide. This chirality enables enantiomer-specific biological activity, as demonstrated in the 2-arylpiperidine class where (R)- and (S)-enantiomers of structurally related N-acyl-2-arylpiperidines show differential sigma-2 receptor binding affinities with selectivity ratios (σ1/σ2 Ki) varying by >3-fold between enantiomeric pairs [1]. The (S)-3-(piperidin-2-yl)benzamide enantiomer has been specifically cataloged for distinct pharmacological profiling, underscoring that the racemic mixture and individual enantiomers of 2-(Piperidin-2-yl)benzamide are not functionally equivalent . By contrast, 2-(piperidin-4-yl)benzamide and 2-(piperidin-1-yl)benzamide lack this stereochemical dimension entirely.

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Hedgehog Pathway Inhibition: Intra-Series Potency Comparison of Benzamide-Piperidine Compounds

In a direct head-to-head study of 20 benzamide-piperidine compounds (series 5a–5q and 8a–8c), Gli-luciferase reporter IC50 values spanned a 23-fold range from 1.26 μM (compound 5q, the most potent) to 28.52 μM (compound 5a, the least potent), demonstrating extreme sensitivity to substitution pattern [1]. Compound 5q, which bears a 4-methanesulfonylphenyl substituent on the benzamide nitrogen, achieved a Smo-BCB IC50 of 1.61 μM versus 0.0051 μM for the clinical comparator Vismodegib, representing a 316-fold lower potency but establishing proof-of-concept for Smo target engagement [2]. By comparison, the unsubstituted or minimally substituted analogs (e.g., 5a, IC50 = 28.52 μM) were >22-fold less active than 5q, underscoring that the 2-(piperidin-2-yl)benzamide core's activity is highly tunable through peripheral modification [1]. This intra-series variability provides a quantitative framework for predicting that 2-(Piperidin-2-yl)benzamide itself (without optimized substitution) would exhibit intermediate or lower potency as a starting scaffold, offering a defined baseline for SAR expansion.

Hedgehog signaling Smoothened receptor Gli-luciferase reporter assay

EP2 Receptor Allosteric Modulation: Fold-Shift Potentiation by 2-Piperidinyl Phenyl Benzamides

A high-throughput screen of 292,000 compounds identified 2-piperidinyl phenyl benzamides as positive allosteric modulators (PAMs) of the human prostaglandin EP2 receptor, with the most active compound (CID890517 / TG6-270) producing a 4.3-fold leftward shift of the PGE2 concentration-response curve at 20 μM without altering maximal efficacy, confirming an allosteric mechanism . Among eight 2-piperidinyl phenyl benzamide analogs tested, EP2 potentiation fold-shifts ranged from 1.0 (no effect, TG6-264 and TG6-268) to 4.3, demonstrating that minor structural modifications within this chemotype can toggle activity from inactive to highly potentiating [1]. Critically, these compounds showed no potentiation of the related Gαs-coupled EP4 receptor, indicating functional selectivity at the receptor subtype level—a property not shared by generic prostaglandin pathway modulators . The unsubstituted 2-(Piperidin-2-yl)benzamide core represents the minimal pharmacophore from which these active PAMs were derived, establishing it as a privileged scaffold for EP2-directed chemical probe development.

Prostaglandin EP2 receptor Positive allosteric modulator Neuroprotection

Sigma-2 Receptor Affinity: 2-Arylpiperidine Scaffold Privilege Versus Morpholine and Piperazine Analogs

Structure-activity relationship studies on 2-arylpiperidine analogs demonstrate that the piperidine ring is critical for high sigma-2 receptor (σ2R/TMEM97) binding affinity, with N-acyl-2-arylpiperidines achieving Ki values in the 15–90 nM range, whereas morpholine-derived analogs (6-membered ring with oxygen substitution) and N-methylpiperazine analogs show markedly reduced affinity [1]. This heterocycle-dependence establishes that the piperidine nitrogen's basicity and the 2-aryl substitution pattern are both essential pharmacophoric elements. The 2-(Piperidin-2-yl)benzamide scaffold contains both features—a secondary amine piperidine and a 2-aryl substituent—positioning it within the high-affinity structural space. By contrast, 2-(morpholin-2-yl)benzamide or 2-(piperazin-2-yl)benzamide analogs are predicted to exhibit >10-fold lower σ2R affinity based on the systematic heterocycle comparison data [1].

Sigma-2 receptor TMEM97 Radioligand binding

Procurement-Driven Application Scenarios for 2-(Piperidin-2-yl)benzamide Based on Quantitative Evidence


Hedgehog Pathway Inhibitor SAR Campaign Starting Scaffold

Based on the 23-fold potency range (IC50 1.26–28.52 μM) demonstrated across benzamide-piperidine analogs in Gli-luciferase reporter assays [1], 2-(Piperidin-2-yl)benzamide serves as the minimal unsubstituted core for systematic structure-activity relationship exploration. Researchers can procure this scaffold to generate focused libraries targeting the Smoothened receptor, using compound 5q (IC50 = 1.26 μM) as the potency benchmark and Vismodegib (IC50 = 0.0051 μM) as the clinical comparator [2]. The Smo-BCB competitive binding assay (HEK293 cells overexpressing human Smo) provides a validated secondary screening platform for analogs derived from this core.

EP2 Receptor Positive Allosteric Modulator Probe Development

The identification of 2-piperidinyl phenyl benzamides as selective EP2 receptor PAMs (4.3-fold maximal potentiation at 20 μM, no EP4 cross-activity) establishes this chemotype for neuroscience probe development . The unsubstituted 2-(Piperidin-2-yl)benzamide represents the parent scaffold from which active PAMs were elaborated. Procurement of this core enables systematic N-functionalization to explore allosteric potentiator SAR, with the EP2 cAMP accumulation assay in C6 glioma cells as the primary screening platform and NMDA-induced excitotoxicity neuroprotection assays for functional validation.

Sigma-2 Receptor (TMEM97) Ligand Optimization with Defined Scaffold Advantage

The demonstrated superiority of 2-arylpiperidines over morpholine and N-methylpiperazine analogs for σ2R/TMEM97 binding (high nanomolar Ki range for piperidines vs. significantly lower affinity for oxygen/nitrogen-substituted heterocycles) [3] positions 2-(Piperidin-2-yl)benzamide as the preferred core for sigma receptor chemical probe development. The chiral center at the piperidine 2-position further enables enantiomer-specific SAR, with enantiomeric σ2R binding differences of >3-fold documented in the 2-arylpiperidine class [3]. Radioligand competition binding assays using [3H]-DTG in PC12 cell membranes provide the quantitative framework for affinity optimization.

Enantioselective Synthesis and Chiral Resolution Methodology Development

The stereogenic center at the piperidine 2-position distinguishes 2-(Piperidin-2-yl)benzamide from achiral regioisomers (2-(piperidin-4-yl)benzamide, 2-(piperidin-1-yl)benzamide) and creates demand for enantiopure material for pharmacological profiling . Researchers developing asymmetric synthetic methodologies or chiral chromatographic resolution protocols can use this compound as a model substrate, with enantiomeric excess quantification via chiral HPLC or optical rotation measurement serving as the key analytical endpoint.

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